molecular formula C24H22ClN3O3S B2724380 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1031554-97-8

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B2724380
CAS RN: 1031554-97-8
M. Wt: 467.97
InChI Key: VZWCKRCGJVMOGR-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiadiazine, which is a heterocyclic compound . Benzothiadiazines have been used as the core structure in various pharmaceutical drugs, particularly diuretics and antihypertensives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiadiazine core, which is a bicyclic structure containing a benzene ring fused to a thiadiazine ring. The thiadiazine ring would carry two oxygen atoms (as indicated by the ‘dioxido’ in the name), and one of the carbon atoms in the benzene ring would be substituted with a chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar dioxido group and the electronegative chlorine atom could enhance its water solubility compared to a non-substituted benzothiadiazine .

Scientific Research Applications

Degradation Studies and Stability Analysis

Isolation and Characterization of Acid and Base Degradation Products

A study focused on the degradation products of Atenolol and Hydrochlorothiazide, compounds related to the chemical structure , under acidic and basic conditions. This research provides a foundational understanding of how similar compounds degrade, which is crucial for developing stable pharmaceutical formulations (Bhattacharyya et al., 2015).

Antioxidant Properties

Synthesis and Antioxidant Studies

Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and evaluated for their antioxidant activities. This research indicates that compounds with a similar benzothiazin structure possess potential antioxidant properties, which can be harnessed in the development of new therapeutic agents (Ahmad et al., 2012).

Antitumor Activity

Evaluation of Antitumor Activity

New derivatives bearing different heterocyclic rings were synthesized and evaluated for their antitumor activity against various cancer cell lines. This study demonstrates the potential of benzothiazole derivatives in cancer therapy (Yurttaş et al., 2015).

Anticonvulsant Evaluation

Anticonvulsant Evaluation of Indoline Derivatives

Indoline derivatives of aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for their anticonvulsant activities. The research highlights the therapeutic potential of such compounds in managing seizure disorders (Nath et al., 2021).

Antimicrobial Activity

Synthesis and Antimicrobial Activities

The synthesis of formazans from Mannich base as antimicrobial agents showcases the broad applicability of benzothiazole acetamides in combating microbial infections, indicating the compound's role in developing new antimicrobial drugs (Sah et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Some benzothiadiazine derivatives are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods .

Future Directions

Future research on this compound could involve further exploration of its biological activity, potential therapeutic uses, and methods for its synthesis .

properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S/c1-16(2)17-8-11-20(12-9-17)26-23(29)15-28-27-24(18-6-4-3-5-7-18)21-14-19(25)10-13-22(21)32(28,30)31/h3-14,16H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWCKRCGJVMOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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